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Compound of Interest

Compound Name:
2,3-dihydro-1H-indole-2-

carboxamide

CAS No.: 108906-13-4

Cat. No.: B028160

Get Quote

Executive Summary
The transition from the planar, aromatic indole system to the puckered, non-planar indoline

(2,3-dihydroindole) ring introduces specific stereochemical and spectroscopic challenges.

Unlike its oxidized precursor, 2,3-dihydro-1H-indole-2-carboxamide possesses a chiral

center at the C2 position. This guide details the "diagnostic signals" required to confirm

reduction, assess enantiomeric purity, and validate the primary amide functionality.

Part 1: Structural Context & Chemical Properties[1]
[2]
The molecule consists of a fused benzene and pyrrolidine ring system. The reduction of the

C2-C3 double bond destroys the aromaticity of the pyrrole ring, creating a chiral center at C2

and rendering the C3 protons diastereotopic.
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Property Value / Characteristic

Molecular Formula

Molecular Weight 162.19 g/mol

Chirality C2 position (S- and R- enantiomers)

Key Functional Groups

Secondary Amine (Indoline N1), Primary Amide

(

)

Solubility Profile
Soluble in DMSO, Methanol, Ethyl Acetate;

Sparingly soluble in Water.[1][2]

Analytical Workflow
The following decision tree outlines the logical flow for full characterization, ensuring material

integrity before biological testing.

Crude Material IR Screening
(Confirm Amide/NH)

1H & 13C NMR
(Confirm Indoline Core)

HRMS
(Exact Mass)

Chiral HPLC
(Determine e.e.)

Release for
Bio-Assay

Click to download full resolution via product page

Figure 1: Sequential analytical workflow for validating indoline-2-carboxamide.

Part 2: Nuclear Magnetic Resonance (NMR) Strategy
NMR is the primary method for distinguishing the target indoline from the indole precursor. The

loss of planarity at C2/C3 is the diagnostic indicator.

Proton NMR ( H-NMR) in DMSO-
Solvent Choice: DMSO-

is required to visualize the exchangeable amide protons and the indoline N-H, which often
exchange too rapidly in
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.

Position Type

Chemical Shift
(

, ppm)

Multiplicity
Diagnostic
Note

N1-H Amine 5.8 – 6.5 Broad Singlet

Disappears with

shake. Upfield

relative to indole

NH (~11 ppm).

C2-H Methine 4.1 – 4.5
Doublet of

Doublets (dd)

Critical Signal.

Confirms

saturation of C2.

Couples with C3

protons.

C3-H Methylene 2.9 – 3.1 Multiplet (dd)

Diastereotopic

proton (cis to C2

substituent).

C3-H Methylene 3.3 – 3.5 Multiplet (dd)

Diastereotopic

proton (trans to

C2 substituent).

Ar-H Aromatic 6.5 – 7.1 Multiplets (4H)

Two doublets,

two triplets. 6.5

ppm signal

usually C7-H

(ortho to NH).

CONH Amide 7.2 & 7.6
Broad Singlets

(2H)

Non-equivalent

due to restricted

rotation (C-N

bond character).

Interpretation Logic:
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Indole vs. Indoline: If you see a singlet at ~7.0-7.5 ppm that integrates to 1H (C3-H of

indole), the reduction failed. You must see the ABX or AMX spin system of the C2-C3 region

(approx 2.8 to 4.5 ppm).

Stereochemistry: The C3 protons are magnetically non-equivalent due to the adjacent chiral

center at C2. They will appear as complex multiplets rather than a simple triplet.

Carbon NMR ( C-NMR)
Carbonyl (C=O): ~172-175 ppm.

Aromatic Carbons: Six signals in the 108-150 ppm range. The C-N attached aromatic carbon

(C7a) is most downfield (~150 ppm).

Aliphatic Carbons:

C2: ~60 ppm (Methine).

C3: ~30-35 ppm (Methylene).

Part 3: Vibrational Spectroscopy (IR)
Infrared spectroscopy provides a rapid "fingerprint" validation of the functional group

transformation.

Amide I Band (C=O stretch): 1650–1690 cm

. Strong intensity.

Amide II Band (N-H bend): 1580–1620 cm

.

N-H Stretching:

Primary Amide (

): Two bands at ~3350 cm

(asymmetric) and ~3180 cm
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(symmetric).

Secondary Amine (Indoline N-H): A single sharp band ~3300-3400 cm

, often overlapping with the amide stretches.

Absence of C=C: Lack of the specific indole C2=C3 stretch confirms reduction.

Part 4: Mass Spectrometry & Fragmentation[4][5]
High-Resolution Mass Spectrometry (HRMS) should show the protonated molecular ion

.

Fragmentation Logic (ESI/EI)
The fragmentation pattern is distinct for the indoline scaffold. The loss of the carboxamide

group is a primary pathway.

Parent Ion
[M+H]+ = 163

Loss of NH3
[M-17]+ = 146

- NH3

Loss of CONH2
(Indoline cation)

m/z = 118

- CONH2 (Primary Path)

Dehydrogenation
(Indole cation)

m/z = 116

- 2H (Aromatization)

Click to download full resolution via product page

Figure 2: Proposed fragmentation pathway for 2,3-dihydro-1H-indole-2-carboxamide.
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Mechanistic Insight: The peak at m/z 118 is diagnostic. It represents the cleavage of the amide

bond, leaving the indoline cation. Subsequent aromatization to the indole cation (m/z 116) is

common in high-energy collisions.

Part 5: Chiral Analysis (HPLC)[6]
Since the C2 position is chiral, determining the Enantiomeric Excess (ee) is mandatory for

pharmaceutical applications.

Method Development Strategy
The secondary amine and primary amide can interact strongly with polysaccharide-based chiral

stationary phases (CSPs).

Column Selection: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or

Chiralpak AD-H (Amylose analog).

Mobile Phase: Normal Phase is preferred.

Base: Hexane / Isopropyl Alcohol (IPA).

Ratio: Start with 90:10. Increase polarity (80:20) if retention is too low.

Additive:Diethylamine (DEA) at 0.1% is strictly required. The indoline nitrogen is basic;

without DEA, the peak will tail significantly due to interaction with residual silanols on the

silica support.

Protocol:

Equilibrate column with Hexane:IPA:DEA (90:10:0.1) at 1.0 mL/min.

Inject 10 µL of sample (1 mg/mL in mobile phase).

Monitor UV at 254 nm and 280 nm.

Expect separation factors (

) > 1.2 for this class of compounds on OD-H columns.
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Part 6: Experimental Protocols
Sample Preparation for NMR
To ensure no water suppression artifacts obscure the C2 proton:

Dry the solid compound in a vacuum desiccator over

for 4 hours.

Use ampouled, 99.9% DMSO-

(stored over molecular sieves).

Dissolve ~5-10 mg of compound in 0.6 mL solvent.

Tip: If signals are broad, heat the probe to 313 K (40°C) to sharpen exchangeable protons.

Synthesis Note (for Context)
This compound is typically accessed via the catalytic hydrogenation of indole-2-carboxamide

using

or reduction of indole-2-carboxylic acid followed by amidation.

Caution: Over-reduction can lead to ring opening or reduction of the amide to the amine (2-

aminomethylindoline). The spectroscopic checks above (specifically the presence of the

Carbonyl carbon at ~174 ppm) confirm the amide is intact.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b028160?utm_src=pdf-custom-synthesis#bc-rfq
https://cymitquimica.com/cas/79815-20-6/
https://www.chemicalbook.com/SpectrumEN_1477-50-5_1HNMR.htm
https://www.mdpi.com/1420-3049/30/3/721
https://www.benchchem.com/product/b028160/docs#comprehensive-spectroscopic-characterization-of-2-3-dihydro-1h-indole-2-carboxamide
https://www.benchchem.com/product/b028160/docs#comprehensive-spectroscopic-characterization-of-2-3-dihydro-1h-indole-2-carboxamide
https://www.benchchem.com/product/b028160/docs#comprehensive-spectroscopic-characterization-of-2-3-dihydro-1h-indole-2-carboxamide
https://www.benchchem.com/product/b028160/docs#comprehensive-spectroscopic-characterization-of-2-3-dihydro-1h-indole-2-carboxamide
https://www.benchchem.com/product/b028160?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b028160?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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